molecular formula C8H6O3 B3165421 Benzofuran-6,7-diol CAS No. 89939-91-3

Benzofuran-6,7-diol

Cat. No.: B3165421
CAS No.: 89939-91-3
M. Wt: 150.13 g/mol
InChI Key: UFZOZLVMNCFAQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzofuran-6,7-diol is a chemical compound belonging to the benzofuran family, characterized by a benzene ring fused to a furan ring. This compound is notable for its two hydroxyl groups attached to the 6th and 7th positions of the benzofuran ring. Benzofuran derivatives are known for their wide range of biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzofuran-6,7-diol typically involves the cyclization of appropriate precursors. One common method includes the reaction of salicylaldehyde with ethyl chloroacetate, followed by cyclization and subsequent hydroxylation at the 6th and 7th positions . Another approach involves the use of free radical cyclization cascades, which are effective for constructing complex benzofuran derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalytic strategies and green chemistry approaches are often employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: Benzofuran-6,7-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzofuran-6,7-diol has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of functional materials and polymers

Mechanism of Action

The mechanism of action of benzofuran-6,7-diol involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its antimicrobial properties are linked to its ability to disrupt microbial cell membranes and inhibit enzyme activity .

Comparison with Similar Compounds

Uniqueness: Benzofuran-6,7-diol is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. This compound’s dual hydroxyl groups enhance its reactivity and potential for forming hydrogen bonds, making it a valuable scaffold in drug design and development .

Properties

IUPAC Name

1-benzofuran-6,7-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O3/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-4,9-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFZOZLVMNCFAQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=CO2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90628131
Record name 1-Benzofuran-6,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89939-91-3
Record name 1-Benzofuran-6,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzofuran-6,7-diol
Reactant of Route 2
Benzofuran-6,7-diol
Reactant of Route 3
Benzofuran-6,7-diol
Reactant of Route 4
Benzofuran-6,7-diol
Reactant of Route 5
Benzofuran-6,7-diol
Reactant of Route 6
Benzofuran-6,7-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.